3-Isochromanona

Descripción general

Descripción

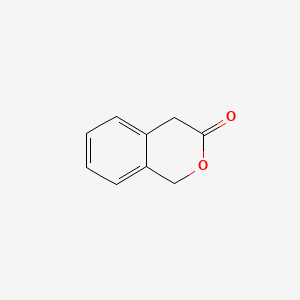

3-Isochromanone is an organic compound with the molecular formula C9H8O2. It is a lactone, specifically an isochromanone, which is a type of cyclic ester. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical and agrochemical products .

Aplicaciones Científicas De Investigación

3-Isochromanone has several applications in scientific research:

Chemistry: It is used as a starting reagent in the synthesis of complex organic molecules.

Biology: It has been studied for its potential biological activities, including antifungal properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial products.

Mecanismo De Acción

Target of Action

PSU-F12 , suggesting a potential role in fungal metabolism or defense mechanisms.

Mode of Action

It has been used in the synthesis of various highly functionalized 3-isochromanones via a metal-free intramolecular alkoxylation-initiated cascade cyclization . This process involves a stereocontrolled [3,3] rearrangement by employing a traceless chiral directing group .

Biochemical Pathways

Its role in the synthesis of various highly functionalized 3-isochromanones suggests that it may influence pathways involving these compounds .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It has been used as a starting reagent in the synthesis of bdpbi (7-bromo-1,4-dihydro-2-phenyl-4,4-bis (4-pyridinylmethyl)2h-isoquinolin-3-one dihydrochloride), suggesting potential applications in chemical synthesis .

Métodos De Preparación

3-Isochromanone can be synthesized through several methods:

Baeyer-Villiger Oxidation: This method involves the oxidation of 2-indanone using hydrogen peroxide in the presence of sulfuric acid and acetic anhydride.

Ring Closure Reactions: Another approach is the ring closure of 2-bromo- or 2-chloromethylphenylacetic acid under basic conditions.

Metal-Free Intramolecular Alkoxylation: This method involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides.

Análisis De Reacciones Químicas

3-Isochromanone undergoes various chemical reactions:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other functional groups.

Substitution: It can undergo substitution reactions, such as the Knoevenagel condensation with aromatic aldehydes.

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, acetic anhydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

3-Isochromanone can be compared with other similar compounds, such as:

Isochroman: A related compound with a similar structure but lacking the lactone ring.

4-Chromanone: Another cyclic ester with different functional groups.

2-Coumaranone: A compound with a similar lactone structure but different substituents.

These compounds share some chemical properties with 3-isochromanone but differ in their specific functional groups and applications.

Propiedades

IUPAC Name |

1,4-dihydroisochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHLUZUMRJQEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195960 | |

| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-35-7 | |

| Record name | 3-Isochromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4385-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-3H-2-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isochromanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J87XDF6HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Isochromanone?

A1: The molecular formula of 3-Isochromanone is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: What are some common spectroscopic techniques used to characterize 3-Isochromanone?

A2: 3-Isochromanone can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure and conformation of the molecule. [] []

- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy helps identify functional groups and characterize the molecule's vibrational modes. []

- X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles. []

Q3: Can you describe a novel synthetic route to enantioenriched 3-Isochromanone derivatives?

A3: A recent study [] [] describes a rhodium-catalyzed asymmetric arylation-cyclization sequence for synthesizing enantioenriched 3-Isochromanone derivatives. This method utilizes boronic acids and ortho-substituted aryl keto esters as starting materials, employing a chiral sulfur-based olefin ligand to achieve high enantioselectivity.

Q4: What is a significant advantage of the rhodium-catalyzed asymmetric arylation-cyclization for 3-Isochromanone synthesis?

A4: This method allows for the efficient construction of 3-Isochromanone derivatives with a quaternary stereogenic center, a structural feature often associated with biological activity. [] []

Q5: How does the reactivity of 3-Isochromanone compare to its open-chain ester analog, ethyl phenylacetate?

A5: 3-Isochromanone exhibits a higher CH acidity (pKa = 18.8) in DMSO compared to ethyl phenylacetate (pKa = 22.6) due to stereoelectronic effects. []

Q6: How has the nucleophilicity of 3-Isochromanone enolates been quantified?

A6: Researchers have quantified the nucleophilicity of 3-Isochromanone enolates by studying their Michael reactions with reference electrophiles like p-quinone methides and arylidenemalonates in DMSO. [] Kinetic data allowed for the determination of nucleophilicity parameters (N and sN) using the Mayr-Patz equation, placing these enolates on the Mayr nucleophilicity scale.

Q7: What novel synthetic application has been explored for 3-Isochromanone enolates?

A7: A novel catalytic methodology utilizes 3-Isochromanone enolates in carbon-carbon bond-forming reactions with chalcones under phase transfer conditions in toluene. [] This approach expands the synthetic utility of these enolates, opening avenues for synthesizing diverse molecular scaffolds.

Q8: Describe the unusual reactivity observed during a thermal reaction involving 6,7-dimethoxy-3-Isochromanone.

A8: A study investigating the thermal reaction of 6,7-dimethoxy-3-Isochromanone with benzalmalononitrile unexpectedly yielded the Knoevenagel condensation product as the major product instead of the anticipated Diels-Alder adduct. [] This observation highlights the influence of reaction conditions on the reactivity of 3-Isochromanone derivatives.

Q9: How has Palladium catalysis been employed in reactions involving 3-Isochromanone?

A9: Palladium catalysis plays a crucial role in several transformations involving 3-Isochromanone:

- Direct Carbonylation: Palladium complexes, in conjunction with hydrogen iodide, catalyze the direct carbonylation of benzyl alcohol and its analogs, providing access to valuable compounds like 3-Isochromanone and phenylacetic acid. []

- Decarboxylative Acylation: Palladium-catalyzed decarboxylative acylation of phenylacetamides with α-oxocarboxylic acids presents an efficient route to ortho-acyl phenylacetamides, easily converted to 3-Isochromanone derivatives. []

Q10: What insights into the mechanism of palladium-catalyzed carbonylation of benzyl alcohol to 3-Isochromanone have been obtained?

A10: Mechanistic studies suggest the following steps: (1) in situ formation of benzyl iodide, (2) oxidative addition of benzyl iodide to palladium(0), (3) CO insertion, (4) reductive elimination of phenylacetyl iodide, and (5) hydrolysis to 3-Isochromanone. [] Investigations into benzyl- and (phenylacetyl)palladium complexes support this proposed mechanism.

Q11: How has 3-Isochromanone been utilized in polymer chemistry?

A11: 3-Isochromanone has shown potential as a monomer in cationic copolymerization reactions with epoxides like n-butyl glycidyl ether. [] This copolymerization strategy leads to polymers with 3-Isochromanone-derived ester linkages incorporated into the polymer backbone, potentially influencing material properties.

Q12: Has any biological activity been reported for 3-Isochromanone derivatives?

A12: Yes, certain 4-(arylmethylene)-3-Isochromanone derivatives have shown antifungal activity against various pathogenic fungi, including Candida albicans and Schizosaccharomyces pombe. [] This antifungal effect appears to be cell wall-specific, as suggested by the observation that osmotic protection with sorbitol attenuates the inhibition in living cells.

Q13: Have any specific interactions between 4-(arylmethylene)-3-Isochromanones and fungal cellular targets been identified?

A13: Research suggests that these compounds might target the β(1,3)-glucan synthase (GS) enzyme, a key enzyme involved in fungal cell wall synthesis. [] This hypothesis is supported by the synergistic effect observed in S. pombe mutants resistant to specific GS inhibitors, papulacandins, and echinocandins.

Q14: How does the structure of the arylmethylene moiety in 4-(arylmethylene)-3-Isochromanones influence their antifungal activity?

A14: While specific structure-activity relationships require further investigation, initial studies indicate that both the type and position of substituents on the arylmethylene moiety can influence the antifungal potency and selectivity of these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.